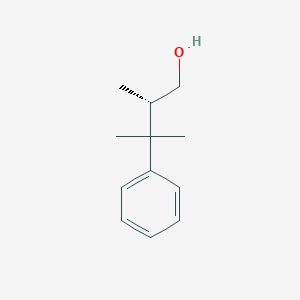
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol, also known as DPB, is a chiral alcohol that belongs to the family of terpenes. DPB is an important compound in the field of organic chemistry due to its significant applications in drug synthesis, fragrance industry, and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol is not fully understood. However, studies have shown that this compound interacts with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to interact with the GABA-A receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have anxiolytic and sedative effects, which may be due to its interaction with the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. This compound is also a chiral compound, which makes it an ideal candidate for asymmetric synthesis. However, this compound also has some limitations. It is a relatively unstable compound and can undergo oxidation in the presence of air. This compound also has a low boiling point, which makes it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for the study of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol. One direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of this compound, particularly its interaction with the GABA-A receptor. Further research is also needed to explore the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is an important compound in the field of organic chemistry due to its significant applications in drug synthesis, fragrance industry, and as a chiral auxiliary in asymmetric synthesis. This compound has been extensively studied and has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, this compound has several advantages and has potential for future research and development.
Méthodes De Synthèse
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol can be synthesized through various methods. One of the most common methods is the reduction of 2,3-dimethyl-3-phenylbutan-2-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding ketone using hydrogen gas and a palladium catalyst. This compound can also be synthesized through the Grignard reaction of 2,3-dimethyl-3-phenylbutanone with magnesium metal.
Applications De Recherche Scientifique
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied in the field of organic chemistry due to its significant applications in drug synthesis. This compound has been used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. It has also been used as a starting material for the synthesis of various drugs such as the anti-cancer drug, paclitaxel. This compound has also been used in the fragrance industry as a key component in perfumes and flavors.
Propriétés
IUPAC Name |
(2S)-2,3-dimethyl-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
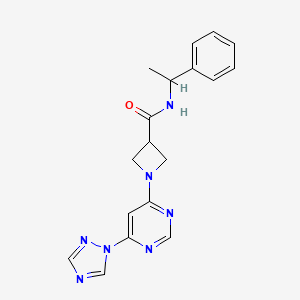
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)
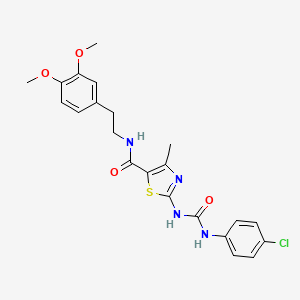
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
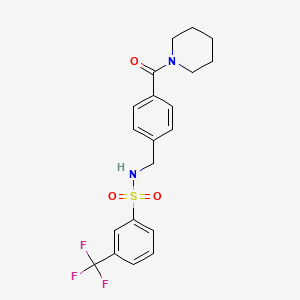

![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
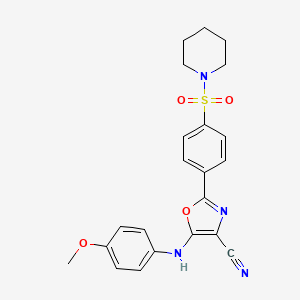
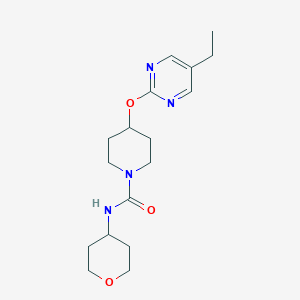
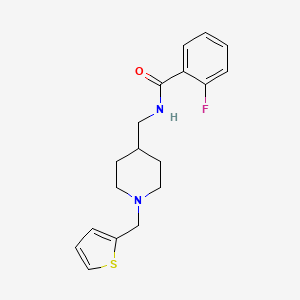
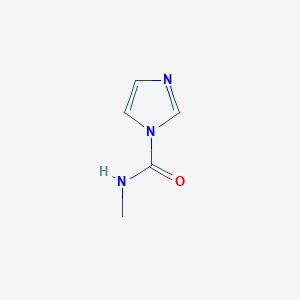
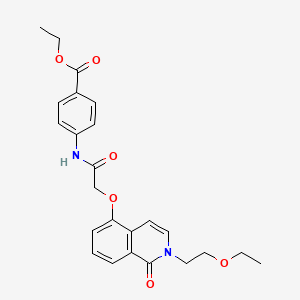
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
